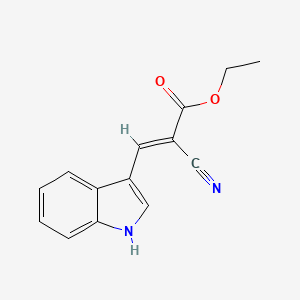

Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate

Description

Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate is a synthetic indole derivative characterized by a cyano group at the C2 position and an ethyl acrylate moiety at C3 of the indole ring. It is synthesized via a L-proline-catalyzed Knoevenagel condensation between indole-3-carbaldehyde derivatives and ethyl cyanoacetate, offering a green and efficient route . This compound serves as a key intermediate in multicomponent reactions to synthesize bioactive heterocycles, including hexahydropyrimido[4,5-b]-1,8-naphthyridines, which exhibit antibacterial properties . Density Functional Theory (DFT) studies reveal its non-linear optical (NLO) activity, attributed to the electron-withdrawing cyano group enhancing intramolecular charge transfer .

Properties

IUPAC Name |

ethyl 2-cyano-3-(1H-indol-3-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-2-18-14(17)10(8-15)7-11-9-16-13-6-4-3-5-12(11)13/h3-7,9,16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRLIASMKGKPDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CNC2=CC=CC=C21)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101257485 | |

| Record name | Ethyl 2-cyano-3-(1H-indol-3-yl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6286-56-2 | |

| Record name | Ethyl 2-cyano-3-(1H-indol-3-yl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6286-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-cyano-3-(1H-indol-3-yl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Knoevenagel Condensation Approach

One of the most established and frequently used methods to prepare ethyl 2-cyano-3-(1H-indol-3-yl)acrylate derivatives involves the Knoevenagel condensation reaction. This method typically uses ethyl 2-cyanoacetate and an indole-3-carboxaldehyde derivative as substrates under basic catalysis.

Reaction Mechanism :

The reaction proceeds via base-catalyzed formation of a carbanion from ethyl 2-cyanoacetate. This carbanion then nucleophilically attacks the carbonyl carbon of indole-3-carboxaldehyde, followed by elimination of water to form the carbon–carbon double bond characteristic of the acrylate structure.-

- Base catalyst: Triethylamine or other organic bases

- Solvent: Toluene or ethanol

- Temperature: Elevated temperatures around 110 °C

- Reaction time: Extended stirring for up to 96 hours

Yields and Purification :

Yields around 62% have been reported with this method. The product is typically isolated by filtration, washed with water, dried under vacuum, and recrystallized from ethanol for purification.Characterization :

Products are confirmed by nuclear magnetic resonance (1H and 13C NMR), infrared spectroscopy (IR), and mass spectrometry. IR spectra show characteristic absorptions for carbonyl (~1650 cm⁻¹), nitrile (~2200 cm⁻¹), and amine groups (~3275 cm⁻¹), consistent with the expected structure.

One-Pot Three-Component Reaction with Ethyl Bromocyanoacetate

An alternative and efficient method involves a one-pot, catalyst-free three-component reaction combining benzothiazole derivatives, ethyl bromocyanoacetate, and indole or substituted indoles.

Reaction Overview :

In this method, ethyl bromocyanoacetate reacts with benzothiazole derivatives to form a salt intermediate. This intermediate then undergoes nucleophilic attack by the indole derivative, followed by a formal hydrogen shift to yield the target this compound derivative.-

- Solvent: Acetone

- Temperature: Reflux conditions (~56 °C)

- Reaction Time: Approximately 5 hours total (2 hours for initial reaction, then 3 hours after addition of indole)

- Catalyst: None required, making the process environmentally friendly and operationally simple

Yields and Purification :

This method typically affords good yields with high purity. The product precipitates as a pale yellow solid, which is washed with cold n-hexane and recrystallized from n-hexane/ethyl acetate mixtures.Characterization :

The products are extensively characterized by 1H NMR, 13C NMR, IR, elemental analysis, and mass spectrometry, confirming the expected structures with consistent spectral data.

Comparative Table of Preparation Methods

| Aspect | Knoevenagel Condensation | One-Pot Three-Component Reaction |

|---|---|---|

| Starting Materials | Ethyl 2-cyanoacetate, Indole-3-carboxaldehyde | Ethyl bromocyanoacetate, Benzothiazole, Indole |

| Catalyst | Triethylamine (base) | None (catalyst-free) |

| Solvent | Toluene, Ethanol | Acetone |

| Temperature | ~110 °C | Reflux (~56 °C) |

| Reaction Time | Up to 96 hours | ~5 hours |

| Yield | ~62% | Good yields (not specified numerically) |

| Purification | Filtration, washing, recrystallization | Washing with n-hexane, recrystallization |

| Environmental Considerations | Requires base catalyst, longer reaction time | Catalyst-free, shorter reaction time |

| Characterization Techniques | 1H/13C NMR, IR, MS | 1H/13C NMR, IR, Elemental analysis, MS |

Research Findings and Notes

The Knoevenagel condensation is a classical and reliable method but requires prolonged heating and base catalysis, which may be less desirable for sensitive substrates.

The one-pot three-component reaction offers a greener and more efficient alternative, avoiding catalysts and reducing reaction times, while still achieving high purity and good yields.

Both methods allow for structural modifications by varying the indole or benzothiazole derivatives, enabling the synthesis of diverse analogs for pharmaceutical or material science applications.

Spectroscopic data from both methods are consistent with the proposed structures, confirming the successful synthesis of this compound derivatives.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Produces oxides of the original compound.

Reduction: Forms amine derivatives.

Substitution: Results in substituted indole derivatives.

Scientific Research Applications

Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development due to its bioactive properties.

Industry: Utilized in the development of materials for organic nonlinear optics.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate involves its interaction with various molecular targets. The compound’s indole moiety allows it to interact with biological receptors, potentially inhibiting enzymes or modulating receptor activity. This interaction can lead to anti-inflammatory or anticancer effects by affecting pathways involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Classification and Key Features

Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate is compared to five categories of analogs (Table 1):

Table 1: Structural and Functional Comparison of Key Analogs

Detailed Comparative Analysis

Esters Without Cyano Groups

- Synthesized via traditional esterification, it serves as a precursor but is less reactive in cyclization reactions .

- Ethyl 2-(1H-indol-3-yl)acetate : Simpler structure with an acetate group; used in pharmaceutical intermediates but lacks the conjugated acrylate system critical for charge transfer .

Cyano-Substituted Analogs

- Ethyl 2-cyano-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate: The oxo group at C2 modifies electronic properties, possibly enhancing hydrogen bonding in biological systems .

Tautomeric Forms

- Ethyl 2-(1H-indol-3-yl)-3-oxopropanoate (17a) and (Z)-3-hydroxy derivative (17b): Exist in a 1:12 tautomeric ratio, influencing solubility and stability. The keto-enol equilibrium complicates purification but offers versatility in derivatization .

Carboxylic Acid Derivatives

- 3-(1H-Indol-3-yl)acrylic acid: The free carboxylic acid group improves aqueous solubility, making it suitable for biological assays. However, the absence of the cyano and ester groups limits its use in NLO applications .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate, and how can reaction conditions be optimized?

The compound is typically synthesized via a Wittig reaction. A standard protocol involves reacting indole-3-carbaldehyde with a stabilized ylide (e.g., PPh₃CHCOOEt) in anhydrous dichloromethane. Reaction completion is monitored by TLC, followed by column chromatography (EtOAc:hexane, 1.5:8.5) for purification. Key parameters include solvent choice, reaction time (6–18 hours), and equivalents of ylide (1.5 equivalents) to ensure high yield . Optimization may involve testing alternative solvents (e.g., THF) or catalysts to reduce side products.

Q. How is the compound structurally characterized, and what analytical techniques are essential?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, Acta Crystallographica studies report mean C–C bond lengths (0.002–0.004 Å) and R factors (0.040–0.063) to confirm geometry . Complementary techniques include:

- NMR : Assigning indole proton environments (δ 7.0–8.5 ppm) and cyano/ester groups.

- FT-IR : Peaks at ~2200 cm⁻¹ (C≡N) and ~1700 cm⁻¹ (ester C=O).

- Mass spectrometry : Molecular ion [M+H]⁺ matching the molecular formula (C₁₄H₁₂N₂O₂).

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structural refinement?

Disorder in crystal structures (e.g., observed in ) is addressed using software like SHELXL. Strategies include:

- Applying restraints to bond lengths/angles for disordered regions.

- Using the SQUEEZE algorithm in PLATON to model solvent-accessible voids.

- For twinned data, refining twin laws with HKLF5 format in SHELXL . High-resolution data (≤ 0.8 Å) improves reliability. Advanced users may employ Bayesian statistics for occupancy refinement.

Q. What methodologies enable functionalization of the indole core for structure-activity relationship (SAR) studies?

Functionalization strategies include:

- Electrophilic substitution : Introducing halogens or methyl groups at the indole C5/C6 positions using NIS or AlCl₃ catalysis.

- N-Alkylation : Reacting with alkyl halides in DMF/K₂CO₃ to modify the indole NH .

- Cyano group derivatization : Hydrolysis to carboxylic acids (H₂SO₄/H₂O) or reduction to amines (LiAlH₄). Biological activity is then tested via in vitro assays (e.g., antimicrobial IC₅₀ determination) .

Q. How can computational methods predict the compound’s reactivity or intermolecular interactions?

- DFT calculations : Gaussian or ORCA software models electron density to predict sites for electrophilic/nucleophilic attack (e.g., cyano group reactivity).

- Molecular docking : AutoDock Vina assesses binding affinity with biological targets (e.g., kinase enzymes) using crystallographic coordinates .

- Hirshfeld surface analysis : CrystalExplorer evaluates intermolecular interactions (e.g., N–H⋯N hydrogen bonds in ) to explain packing motifs .

Methodological Challenges

Q. What are the pitfalls in scaling up the synthesis, and how are they mitigated?

Common issues include:

Q. How do solvent polarity and temperature affect the compound’s stability during storage?

- Polar solvents (e.g., DMSO) : Accelerate hydrolysis of the ester group; store in anhydrous CHCl₃ at −20°C.

- Light sensitivity : UV exposure degrades the indole moiety; use amber vials. Stability studies via HPLC-UV monitor degradation kinetics .

Data Reproducibility and Validation

Q. How can researchers validate synthetic reproducibility across labs?

- Standardized protocols : Detailed reporting of equivalents, solvent grades, and purification steps (e.g., Rf values in TLC).

- Cross-lab NMR comparison : Share raw FID files for independent processing.

- CIF validation : Check structural data against IUCr standards using checkCIF .

Emerging Applications

Q. What role does the compound play in designing bioactive hybrids (e.g., anticancer agents)?

The indole-acrylate scaffold is a key pharmacophore. Recent studies conjugate it with sulfonohydrazides (e.g., via hydrazide intermediates) to enhance cytotoxicity. In vitro MTT assays against HeLa cells show IC₅₀ values <10 µM, with apoptosis confirmed via flow cytometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.